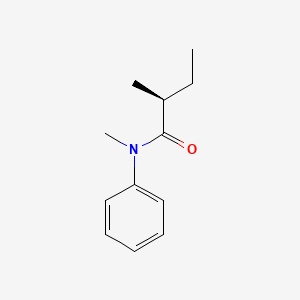
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- is a chemical compound with the molecular formula C9H9FO. It is a fluorinated derivative of indanol, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the first position of the indane ring system.
Méthodes De Préparation
The synthesis of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- typically involves the following steps:
Fluorination: The introduction of the fluorine atom is achieved by reacting the corresponding indanol derivative with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor.
Reduction: The fluorinated intermediate is then subjected to reduction reactions to obtain the desired 2-fluoro-2,3-dihydro-1H-inden-1-ol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparaison Avec Des Composés Similaires
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)- can be compared with other similar compounds, such as:
1H-Inden-1-ol, 2,3-dihydro-: Lacks the fluorine atom, resulting in different chemical and biological properties.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of a hydroxyl group, leading to distinct reactivity and applications.
1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1S,2R)-: The stereoisomer of the compound , with different spatial arrangement of atoms, affecting its interactions and activity
These comparisons highlight the unique features of 1H-Inden-1-ol, 2-fluoro-2,3-dihydro-, (1R,2S)-, particularly its fluorine substitution and specific stereochemistry, which contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
874955-52-9 |
|---|---|
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
(1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
Clé InChI |
JIXFNDYGBLPPOR-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)F |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)
![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)
![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)
